molecular formula C28H29N3O2 B4902724 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B4902724
M. Wt: 439.5 g/mol
InChI Key: LSQGSDDXGORWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: is a complex organic compound with a unique structure that includes multiple functional groups such as pyrrole, phenyl, and diazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable precursor with an amine under acidic conditions.

    Introduction of the phenylacetyl group: This step often involves Friedel-Crafts acylation using phenylacetyl chloride and a Lewis acid catalyst.

    Cyclization to form the diazepine ring: This is usually done through a condensation reaction involving the pyrrole and phenylacetyl intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound shares the pyrrole ring but lacks the complex diazepine structure.

    (3,4-Dimethyl-1H-pyrrol-2-yl)(2-methyl-4-phenyl-1H-pyrrol-3-yl)methanone: This compound has a similar pyrrole and phenyl structure but differs in the overall molecular framework.

Uniqueness

The uniqueness of 3,3-DIMETHYL-11-(1-METHYL-1H-PYRROL-2-YL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its combination of multiple functional groups and its potential for diverse chemical reactions and applications. Its complex structure allows for a wide range of modifications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

9,9-dimethyl-6-(1-methylpyrrol-2-yl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-28(2)17-21-26(24(32)18-28)27(23-14-9-15-30(23)3)31(22-13-8-7-12-20(22)29-21)25(33)16-19-10-5-4-6-11-19/h4-15,27,29H,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQGSDDXGORWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=CN5C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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